![molecular formula C14H12F5N5O6S B14429688 Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- CAS No. 82097-14-1](/img/structure/B14429688.png)
Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonamide group, a triazine ring, and a pentafluoroethoxy group. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- typically involves multiple steps. One common method includes the reaction of 4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific solvents and temperature controls to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- exerts its effects involves interactions with specific molecular targets. The triazine ring and benzenesulfonamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)- is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
82097-14-1 |
|---|---|
Formule moléculaire |
C14H12F5N5O6S |
Poids moléculaire |
473.33 g/mol |
Nom IUPAC |
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-[2-(1,1,2,2,2-pentafluoroethoxy)phenyl]sulfonylurea |
InChI |
InChI=1S/C14H12F5N5O6S/c1-28-11-21-9(22-12(23-11)29-2)20-10(25)24-31(26,27)8-6-4-3-5-7(8)30-14(18,19)13(15,16)17/h3-6H,1-2H3,(H2,20,21,22,23,24,25) |
Clé InChI |
FJIUIWNEXOZLCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2OC(C(F)(F)F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


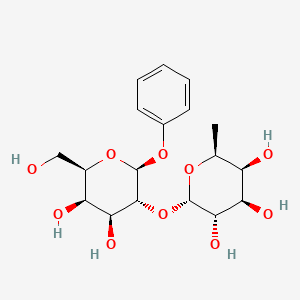

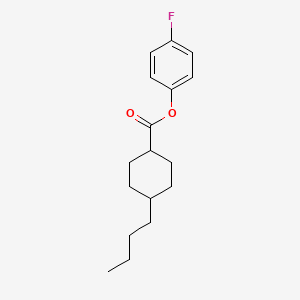

![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
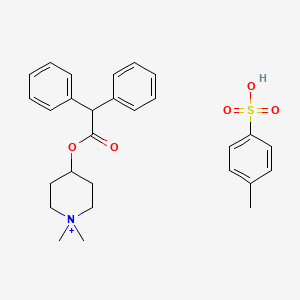
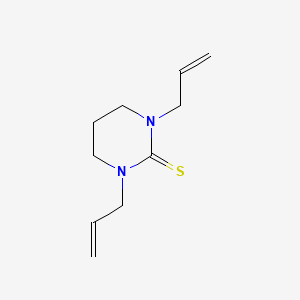
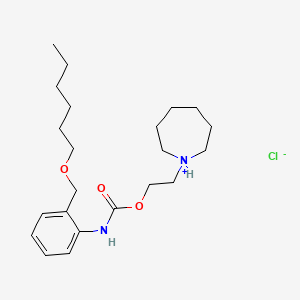
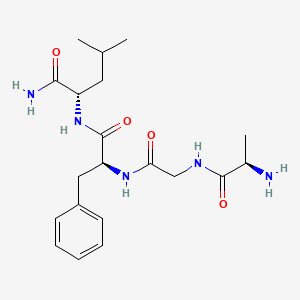
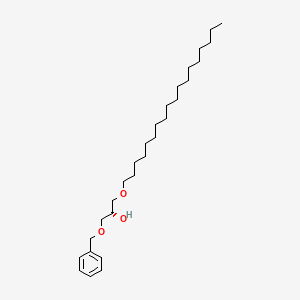
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
